molecular formula C27H19Cl2N3OS B11784332 3-Amino-4-(2-chlorophenyl)-N-(4-chlorophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide

3-Amino-4-(2-chlorophenyl)-N-(4-chlorophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11784332
M. Wt: 504.4 g/mol
InChI Key: MKICVQRSINFNIF-UHFFFAOYSA-N
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Description

3-Amino-4-(2-chlorophenyl)-N-(4-chlorophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide is a chemical compound for research use only. It belongs to the class of 3-aminothieno[2,3-b]pyridine-2-carboxamides, which are privileged structures in medicinal chemistry and drug discovery . These compounds are recognized for their diverse biological potential and have been identified as key scaffolds in the development of modulators for various biological targets . Specifically, derivatives within this chemical family have been reported in scientific literature as selective positive allosteric modulators of the muscarinic acetylcholine receptor 4 (M4), showing promise in preclinical research for central nervous system disorders . Other analogs have been investigated as selective inhibitors of enzymes like plasmodial glycogen synthase kinase-3 (PfGSK-3), bacterial histidine kinase, and heat shock protein Hsp90, highlighting the broad research utility of this chemical class in infectious disease and oncology studies . The compound's structure, featuring multiple aromatic systems and a chlorophenyl substituent, makes it a valuable intermediate for further chemical exploration, such as oxidative dimerization reactions to create complex polyheterocyclic ensembles for screening . This product is intended for laboratory research and is strictly not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C27H19Cl2N3OS

Molecular Weight

504.4 g/mol

IUPAC Name

3-amino-4-(2-chlorophenyl)-N-(4-chlorophenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C27H19Cl2N3OS/c1-15-6-8-16(9-7-15)22-14-20(19-4-2-3-5-21(19)29)23-24(30)25(34-27(23)32-22)26(33)31-18-12-10-17(28)11-13-18/h2-14H,30H2,1H3,(H,31,33)

InChI Key

MKICVQRSINFNIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=CC=C4Cl)C(=C(S3)C(=O)NC5=CC=C(C=C5)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(2-chlorophenyl)-N-(4-chlorophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-b]pyridine core.

    Substitution Reactions: Various substitution reactions are carried out to introduce the amino, chlorophenyl, and tolyl groups onto the thieno[2,3-b]pyridine core.

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Synthetic Formation Pathways

The compound is synthesized through multi-step strategies involving cyclization and functional group transformations:

StepReaction TypeReagents/ConditionsProduct/IntermediateYieldSource
1Thienopyridine core formation2-Thioxo-1,2-dihydropyridine-3-carbonitrile derivatives + 2-chloro-N-arylacetamides2-((3-cyano-6-phenylpyridin-2-yl)thio)-N-phenylacetamide intermediates45-55%
2CyclizationSodium ethoxide in ethanol at refluxTarget thieno[2,3-b]pyridine carboxamide70-85%
3PurificationRecrystallization (DMF or ethanol)High-purity final product>95%

Key features:

  • Microwave irradiation accelerates cyclization steps while improving yields.

  • Reaction progress monitored via TLC and NMR spectroscopy .

Oxidative Dimerization

Hypochlorite-mediated oxidation produces stereoselective polyheterocycles:

ConditionsProducts FormedSelectivityYieldSource
NaOCl in H<sub>2</sub>OCis-diamino dimer with fused pyrazole/isoxazoleR,R,R,R/S,S,S,S65-78%
NaOCl in EtOHMixed oxidation/solvolysis products (e.g., 32a )Non-selective14-29%

Mechanistic insights:

  • Aqueous conditions favor intramolecular cyclization via radical intermediates .

  • Ethanol promotes competing solvolysis pathways .

Coupling Reactions

The carboxamide group participates in cross-coupling:

Reaction PartnerCatalyst/ConditionsProductApplicationSource
Phenoxyacetyl chloridesK<sub>2</sub>CO<sub>3</sub>, DMFBis-thienopyridine derivatives (e.g., 9′b )Multitarget kinase inhibitors
Arylboronic acidsPd(PPh<sub>3</sub>)<sub>4</sub>, microwaveExtended π-conjugated systemsOptoelectronic materials development

Example:
9′b synthesis:
2-(4-(3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carbonyl)phenoxy)-N-(p-tolyl)acetamide\text{2-(4-(3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carbonyl)phenoxy)-N-(p-tolyl)acetamide}
Characterized by 1H NMR^{1}\text{H NMR}: δ 2.26 (s, 3H), 4.81 (s, 2H), 7.12–8.25 (m, 19H Ar) .

Functional Group Transformations

Reactivity at specific sites:

Site ModifiedReactionOutcomeBiological RelevanceSource
3-Amino groupAcylation with anhydridesImproved blood-brain barrier penetrationNeurotherapeutic candidates
Thiophene sulfurOxidation with MCPBA/MMPPSulfoxide derivatives (e.g., 33 )Enhanced solubility profiles
Chlorophenyl substituentNucleophilic aromatic substitutionAlkoxy/amino derivativesSAR studies for kinase inhibition

Solvent-Dependent Reactivity

Critical solvent effects observed:

SolventReaction TypeDominant PathwayRationale
WaterOxidative dimerizationRadical-mediated cyclizationPolarity stabilizes transition state
EthanolSolvolysisEsterification/amide cleavageProtic solvent enables H-bonding
DMFCoupling reactionsNucleophilic aromatic substitutionHigh polarity aids dissolution

Biological Activity Correlations

Key structure-reactivity relationships:

  • Amino group : Essential for H-bonding with acetylcholinesterase (predicted ΔG = -9.2 kcal/mol) .

  • Chlorophenyl groups : Enhance hydrophobic interactions with kinase ATP-binding pockets .

  • Carboxamide : Stabilizes π-stacking in protein-ligand complexes.

This compound’s versatility in forming structurally diverse derivatives makes it a valuable scaffold for drug discovery and materials science. Future studies should explore enantioselective synthetic routes and in vivo metabolic stability.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research indicates that thieno[2,3-b]pyridine derivatives, including 3-amino-4-(2-chlorophenyl)-N-(4-chlorophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the inhibition of specific kinases involved in cancer proliferation pathways, particularly the IκB kinase complex, which plays a crucial role in inflammatory responses and cancer progression .

2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Thieno[2,3-b]pyridine derivatives demonstrate activity against a range of bacteria and fungi. This property is attributed to their ability to interfere with microbial cell wall synthesis and function . The compound's structural features contribute to its interaction with microbial targets, making it a candidate for developing new antimicrobial agents.

3. Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown promise as an anti-inflammatory agent. It can modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential therapeutic option for treating conditions associated with chronic inflammation .

Medicinal Chemistry Applications

1. Drug Development
The unique pharmacophore of thieno[2,3-b]pyridines allows for modifications that can enhance their bioactivity and selectivity. Researchers are exploring various substitutions on the thienopyridine scaffold to improve potency and reduce toxicity. The amide functional group in this compound is particularly useful for forming prodrugs that can enhance solubility and bioavailability .

2. Structure-Activity Relationship Studies
The compound serves as a valuable model in structure-activity relationship (SAR) studies aimed at understanding how modifications affect biological activity. By systematically altering substituents on the thienopyridine core, researchers can identify key structural features that contribute to desired pharmacological effects .

Material Science Applications

1. Organic Electronics
Thieno[2,3-b]pyridine derivatives are being investigated for their applications in organic electronics due to their semiconducting properties. The ability to tune electronic properties through chemical modifications makes these compounds suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells . The stability and efficiency of devices incorporating these materials are areas of active research.

Case Studies

Study Focus Findings
Study on Anticancer ActivityInvestigated the effects of thieno[2,3-b]pyridines on cancer cell linesSignificant inhibition of cell proliferation observed; apoptosis induction confirmed through caspase activation assays .
Antimicrobial EvaluationEvaluated antimicrobial efficacy against various pathogensShowed potent activity against Gram-positive and Gram-negative bacteria; potential for development into new antibiotics .
Anti-inflammatory MechanismExplored the impact on cytokine productionReduced levels of TNF-α and IL-6 in vitro; suggests potential as an anti-inflammatory therapeutic agent .

Mechanism of Action

The mechanism of action of 3-Amino-4-(2-chlorophenyl)-N-(4-chlorophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Substituent Variations in Thieno[2,3-b]pyridine-2-carboxamide Derivatives

Compound Name (Reference) Position 4 Substituent N-Aryl Substituent Position 6 Substituent Key Functional Groups
Target Compound 2-Chlorophenyl 4-Chlorophenyl p-Tolyl 3-Amino, 2-carboxamide
9c () 3-Chlorophenyl 2-Chlorophenyl - 3,6-Diamino, 5-cyano
9e () 3-Methylphenyl 4-Chlorophenyl - 3,6-Diamino, 5-cyano
Compound 5 () Trifluoromethyl 4-Chlorophenyl Thiophen-2-yl 3-Amino, Trifluoromethyl
330179-95-8 () Trifluoromethyl p-Tolyl Phenyl 3-Amino, Trifluoromethyl

Key Observations :

  • Electron-withdrawing vs. donating groups : The target compound’s 2-chlorophenyl and 4-chlorophenyl groups contrast with analogs featuring trifluoromethyl (strong electron-withdrawing, ) or methyl (electron-donating, ) groups. These differences modulate electronic density, affecting reactivity and binding interactions .

Insights :

  • Alkaline conditions (KOH) generally yield moderate to high purity (>95% HPLC), but substituents influence reaction efficiency. For example, methylphenyl substituents () achieve higher yields (87%) compared to chlorophenyl analogs (37%, ) due to reduced steric hindrance .
  • Acidic cleavage (e.g., TFA in DCM, ) is effective for deprotecting tert-butyl groups without degrading the thieno[2,3-b]pyridine core .

Physicochemical Properties

Table 3: Thermal and Spectroscopic Data

Compound (Reference) Melting Point (°C) IR υmax (cm⁻¹) ¹H-NMR δ (ppm) Highlights
Target Compound Not reported - -
Compound 1 () 255–256 3463 (NH), 2215 (C≡N), 1731 (C=O) 7.8–8.2 (aryl H), 10.2 (NH)
9r () 253 (dec.) 3450 (NH), 2220 (C≡N) 7.5–7.9 (chlorophenyl H), 9.8 (NH)
Compound 5 () Not reported 3450 (NH), 1680 (C=O) 7.3–8.1 (thiophene H), 10.5 (NH)

Analysis :

  • Melting points : Chlorophenyl-substituted analogs () exhibit higher melting points (>250°C) compared to methylphenyl derivatives (, ~200°C), likely due to stronger intermolecular halogen bonding .
  • IR spectroscopy : The target compound’s expected NH and C=O stretches (3300–3400 cm⁻¹ and ~1730 cm⁻¹, respectively) align with analogs, confirming hydrogen-bonding networks .

Biological Activity

The compound 3-Amino-4-(2-chlorophenyl)-N-(4-chlorophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide is a member of the thieno[2,3-b]pyridine family, which has garnered attention for its potential biological activities, particularly in the field of oncology and other therapeutic areas. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

  • Chemical Formula : C₁₉H₁₆Cl₂N₃O
  • Molecular Weight : 337.803 g/mol
  • CAS Number : Not available
  • IUPAC Name : this compound

Research indicates that this compound exhibits its biological effects primarily through the modulation of various signaling pathways. Notably, it activates the phospholipase C gamma 1 (PLCG1) pathway, leading to the production of diacylglycerol and inositol trisphosphate, which are crucial for cellular signaling processes. Additionally, it mediates the activation of protein kinase C (PKC) and influences the MAPK/ERK signaling pathways, which are vital in regulating cell proliferation and survival .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thieno[2,3-b]pyridine derivatives, including this compound. For instance:

  • Cell Line Studies : In vitro evaluations demonstrated that this compound significantly inhibits the growth of various cancer cell lines, including triple-negative breast cancer cells (MDA-MB-231). The compound was found to exert its effects at nanomolar concentrations, indicating potent activity .
  • Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been linked to its influence on cell cycle regulation and apoptosis-related gene expression. Specifically, it downregulates anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic factors like Bax .

Other Biological Activities

In addition to its anticancer effects, the compound has shown promise in other areas:

  • Anti-inflammatory Effects : Preliminary studies suggest that thieno[2,3-b]pyridine derivatives may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests a potential application in treating inflammatory diseases .
  • Metabolic Profiling : Metabolomic analyses have indicated that treatment with this compound alters metabolic pathways related to glycolysis and lipid metabolism, further supporting its multifaceted biological activity .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of thieno[2,3-b]pyridine derivatives:

  • Case Study 1 : A study involving MCF-7 breast cancer cells reported that treatment with the compound led to a significant decrease in cell viability and an increase in apoptotic markers.
    Cell LineIC50 (µM)Apoptosis Markers
    MDA-MB-2310.5Increased Bax
    MCF-70.8Decreased Bcl-2
  • Case Study 2 : Another investigation focused on its anti-inflammatory effects revealed that the compound reduced TNF-alpha levels in LPS-stimulated macrophages.
    TreatmentTNF-alpha Levels (pg/mL)
    Control150
    Compound Treatment80

Q & A

Basic: What synthetic strategies are employed to synthesize thieno[2,3-b]pyridine derivatives like this compound, and how are intermediates validated?

Answer:
Thieno[2,3-b]pyridine derivatives are typically synthesized via condensation reactions between amino-thiophene precursors and reagents that provide the pyridine moiety. For example, 2-amino-3-thiophenecarboxylates can react with formamide or nitriles under high-temperature conditions (e.g., 200°C) to form the fused heterocyclic core . Key intermediates, such as sulfonamide-protected amines, are characterized using single-crystal X-ray diffraction (SC-XRD) to confirm bond angles (e.g., C–S–N torsion angles of −160.20° and 0.2°) and molecular packing . High-resolution mass spectrometry (HRMS) and 1H^{1}\text{H}/13C^{13}\text{C} NMR are critical for validating regioselectivity and substituent positioning .

Advanced: How can researchers optimize reaction conditions to mitigate low yields in thieno[2,3-b]pyridine synthesis?

Answer:
Yield optimization requires a Design of Experiments (DoE) approach to identify critical variables. For instance:

  • Temperature : Reactions above 180°C may degrade heat-sensitive intermediates.
  • Catalyst : Use of Lewis acids (e.g., ZnCl2_2) can enhance cyclization efficiency.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates.

Evidence from tandem syntheses of analogous heterocycles (e.g., Knoevenagel-Michael-condensation cascades) shows that statistical modeling (e.g., response surface methodology) can resolve yield discrepancies by balancing competing reaction pathways . Contradictions in reported yields (e.g., 40–75%) often arise from unoptimized stoichiometry or side reactions with chlorophenyl groups; these can be minimized via in situ monitoring (e.g., FTIR tracking of amine intermediates) .

Basic: What spectroscopic and crystallographic techniques are essential for structural elucidation?

Answer:

  • SC-XRD : Resolves bond lengths (e.g., C–C = 1.36–1.42 Å) and dihedral angles (e.g., −179.6° between pyridine and chlorophenyl rings), confirming planar geometry and steric effects from p-tolyl groups .
  • NMR : 19F^{19}\text{F} NMR (if applicable) and 1H^{1}\text{H} COSY identify coupling between aromatic protons (e.g., J = 8–10 Hz for ortho-substituted chlorophenyls) .
  • IR spectroscopy : Confirms functional groups (e.g., carboxamide C=O stretch at ~1680 cm1^{-1}) and hydrogen bonding networks .

Advanced: How do steric and electronic effects of substituents (e.g., 2-chlorophenyl vs. p-tolyl) influence biological activity?

Answer:

  • Steric effects : The p-tolyl group at position 6 enhances hydrophobic interactions with enzyme pockets, while the 2-chlorophenyl moiety at position 4 induces torsional strain (e.g., −4.7° to 1.5° dihedral angles), potentially altering binding affinity .
  • Electronic effects : Electron-withdrawing Cl substituents increase electrophilicity of the carboxamide, facilitating hydrogen bonding with target proteins (e.g., kinase ATP-binding sites). Computational studies (DFT or molecular docking) can quantify these interactions by analyzing frontier molecular orbitals (FMOs) and electrostatic potential maps .

Basic: What in vitro models are recommended for preliminary anticancer evaluation of this compound?

Answer:

  • Cell viability assays : Use MTT or ATP-luminescence in cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination.
  • Mechanistic studies : Western blotting for apoptosis markers (e.g., caspase-3 cleavage) and cell cycle arrest (e.g., cyclin B1 suppression).
    Evidence from analogous thieno[2,3-b]pyridines shows dose-dependent cytotoxicity (IC50_{50} = 1–10 µM) via topoisomerase inhibition .

Advanced: How can researchers address solubility challenges during formulation for in vivo studies?

Answer:

  • Co-solvent systems : Use PEG-400/water mixtures (e.g., 30:70 v/v) to enhance aqueous solubility.
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability, with particle size (<200 nm) and zeta potential (−20 to −30 mV) optimized via dynamic light scattering (DLS) .
  • Prodrug strategies : Introduce hydrolyzable groups (e.g., acetyl) at the carboxamide to increase permeability .

Basic: What safety protocols are critical when handling chlorinated intermediates?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and fume hood use (minimum 0.5 m/s face velocity).
  • Waste disposal : Chlorinated byproducts must be segregated as hazardous waste (EPA Code D003) and incinerated at >1200°C .
  • Emergency measures : Neutralize spills with activated carbon and 10% sodium bicarbonate solution .

Advanced: How can computational chemistry guide the design of derivatives with improved pharmacokinetics?

Answer:

  • ADMET prediction : Tools like SwissADME calculate logP (optimal range: 2–3) and predict CYP450 metabolism.
  • Molecular dynamics (MD) simulations : Assess binding stability (RMSD < 2 Å) to targets like EGFR or VEGFR2 over 100 ns trajectories.
  • QSAR models : Correlate substituent electronegativity (Hammett σ constants) with IC50_{50} values to prioritize synthetic targets .

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